rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2
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Overview
Description
rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2: is a compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound is labeled with isotopes of nitrogen (15N) and deuterium (d2), which makes it useful in various scientific studies, including those involving metabolic pathways and reaction mechanisms.
Mechanism of Action
Target of Action
The primary targets of the compound “rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2” are likely to be similar to those of other 1,2,4-triazole derivatives. These compounds have been shown to have promising anticancer activity, with potential targets being various human cancer cell lines . They have also been found to have significant antibacterial activity . The exact targets can vary depending on the specific derivative and its structure .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen bonding, which can lead to improved pharmacokinetics, pharmacological, and toxicological properties . For example, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
The biochemical pathways affected by “this compound” are likely to be similar to those affected by other 1,2,4-triazole derivatives. For instance, some derivatives have been found to inhibit the biosynthesis of ergosterol, disrupting the integrity of fungal cell membranes and leading to cell death . In the context of anticancer activity, these compounds may interfere with cell proliferation pathways, leading to the death of cancer cells .
Pharmacokinetics
1,2,4-triazole derivatives are generally known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics . This includes their absorption, distribution, metabolism, and excretion (ADME) properties, all of which can impact their bioavailability and efficacy.
Result of Action
The result of the action of “this compound” can vary depending on the specific target. For instance, in the case of anticancer activity, the compound may lead to the death of cancer cells . In the case of antibacterial activity, it may inhibit the growth of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 typically involves the formation of the triazole ring followed by the introduction of the alanine moiety. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazine derivatives and carboxylic acids, the triazole ring is formed through cyclization reactions.
Isotope Labeling: The incorporation of 15N and d2 isotopes is achieved through the use of labeled precursors in the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for producing isotopically labeled compounds on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the alanine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 has a wide range of scientific research applications:
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: These compounds have a similar triazole ring but differ in the arrangement of nitrogen atoms.
Other Triazole-Containing Amino Acids: Compounds like 3-(1,2,4-Triazol-1-yl)-glycine share structural similarities but have different amino acid moieties.
Uniqueness: rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 is unique due to its isotopic labeling, which allows for detailed studies of its behavior in various systems. This makes it a valuable tool in both fundamental research and applied sciences .
Properties
IUPAC Name |
2-(15N)azanyl-3-(3,5-dideuterio-1,2,4-triazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/i2D,3D,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFTOJHOHJIMQ-KEGBLKCBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=NN(C(=N1)[2H])CC(C(=O)O)[15NH2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676170 |
Source
|
Record name | 3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219176-41-6 |
Source
|
Record name | 3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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